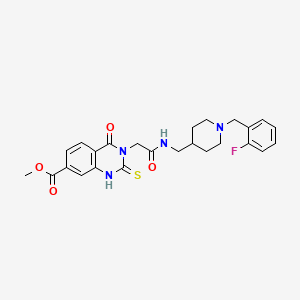

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

The compound Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core with critical substituents:

Properties

Molecular Formula |

C25H27FN4O4S |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

methyl 3-[2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H27FN4O4S/c1-34-24(33)17-6-7-19-21(12-17)28-25(35)30(23(19)32)15-22(31)27-13-16-8-10-29(11-9-16)14-18-4-2-3-5-20(18)26/h2-7,12,16H,8-11,13-15H2,1H3,(H,27,31)(H,28,35) |

InChI Key |

NKZNFMWVBFSVLW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple stepsCommon reagents used in these reactions include various halogen derivatives and fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can be used to replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .

Scientific Research Applications

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogs and Core Modifications

The following compounds share structural or functional similarities with the target molecule:

Key Observations:

- Quinazoline vs.

- Thioxo Group Impact: The 2-thioxo moiety in the target compound is absent in 929972-89-4, which instead uses a phthalazinone core. Thioxo groups are known to enhance binding to cysteine proteases or kinases via sulfur-mediated interactions .

- Fluorinated Substituents : The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorophenyl in 929972-89-4 and the 4-methoxyphenethyl in T3D2844 . Fluorine’s electron-withdrawing effects may improve metabolic stability and membrane permeability .

Predicted Pharmacological Profiles

- Target Selectivity : The tetrahydroquinazoline scaffold is prevalent in kinase inhibitors (e.g., EGFR inhibitors). The 2-fluorobenzyl-piperidine moiety may enhance selectivity for lipid-kinase domains compared to T3D2844 ’s benzimidazole core .

- Metabolic Stability: Fluorination at the benzyl position likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs like 373611-93-9 .

- Bioavailability : The methyl ester may improve oral absorption compared to the free carboxylic acid in 1146034-20-9 , though esterase-mediated hydrolysis could limit systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.